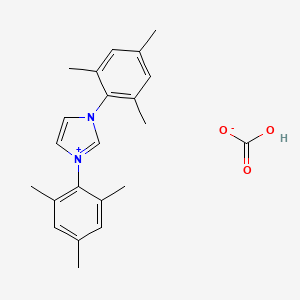![molecular formula C12H11BrN2O2 B2878706 1-[(2-Nitrophenyl)methyl]pyridin-1-ium bromide CAS No. 13664-80-7](/img/structure/B2878706.png)
1-[(2-Nitrophenyl)methyl]pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Nitrophenyl)methyl]pyridin-1-ium bromide is a chemical compound with the CAS Number: 13664-80-7 . It has a molecular weight of 295.14 . The IUPAC name for this compound is 1-(2-nitrobenzyl)pyridinium bromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11N2O2.BrH/c15-14(16)12-7-3-2-6-11(12)10-13-8-4-1-5-9-13;/h1-9H,10H2;1H/q+1;/p-1 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as density, boiling point, and melting point were not found in the search results.Scientific Research Applications
Kinetics and Mechanism of Pyridinolysis
A study by Castro et al. (1997) investigated the kinetics of pyridinolysis in alkyl aryl thionocarbonates, including compounds similar to 1-[(2-Nitrophenyl)methyl]pyridin-1-ium bromide. The research focused on understanding the reaction pathways and mechanisms in different pyridine substitutions, revealing insights into the kinetics and mechanism of these reactions in aqueous solutions (Castro et al., 1997).
Polymerization Catalysts
Sage et al. (2022) discussed the use of para-nitro substituted 2-(arylimino)pyridine-nickel(II) bromide complexes in ethylene homopolymerization. These complexes, including structures related to this compound, demonstrated good catalytic performance and were used to produce high molecular weight polymers resembling industrial-grade linear-low density polyethylene (Sage et al., 2022).
Potentiometric Sensors
Akl and Ali (2016) utilized a compound structurally similar to this compound for the development of highly sensitive potentiometric sensors. These sensors were used for the detection of thorium ions in water samples, showcasing the compound's potential in environmental monitoring and analytical chemistry applications (Akl & Ali, 2016).
Determination of Anionic Surfactants
Higuchi et al. (1980) synthesized derivatives of 1-(benzyl)-4-(4-diethylaminophenylazo)pyridinium bromide, which bear resemblance to this compound. These derivatives were used as cationic reagents for determining anionic surfactants in river waters, indicating the compound's utility in environmental analysis (Higuchi et al., 1980).
Preparation of Nitrogen-Bridged Heterocycles
Kakehi et al. (1988) explored the preparation of nitrogen-bridged heterocycles using pyridinium bromides with substituents like nitro groups. This research highlights the utility of such compounds in synthetic organic chemistry, particularly in the synthesis of complex heterocyclic structures (Kakehi et al., 1988).
Safety and Hazards
properties
IUPAC Name |
1-[(2-nitrophenyl)methyl]pyridin-1-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N2O2.BrH/c15-14(16)12-7-3-2-6-11(12)10-13-8-4-1-5-9-13;/h1-9H,10H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLDAALKMSOLMR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=CC=C2[N+](=O)[O-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2878623.png)
![3,4-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2878624.png)
![N-(4-fluorophenyl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide](/img/structure/B2878626.png)
![6-(3-Chloro-4-methylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2878630.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2878633.png)
![(E)-2-(benzenesulfonyl)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B2878637.png)

![5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2878640.png)


![ethyl 6-methyl-2-oxo-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B2878644.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2878645.png)
